molecular formula C11H21N3 B8763142 3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane CAS No. 195504-10-0

3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane

Cat. No. B8763142
CAS RN: 195504-10-0
M. Wt: 195.30 g/mol
InChI Key: OTHJERZPEMHLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” is a complex organic compound that contains a piperazine ring and a bicyclic octane structure . Piperazine is a common moiety in many bioactive molecules and drugs, and its presence can be attributed to its chemical reactivity and the different roles it can play depending on its position in the molecule .


Synthesis Analysis

The synthesis of piperazine derivatives often starts from 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as the source of the piperazine ring . DABCO is a strong nucleophile and a weak Lewis base, making it a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .


Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” is characterized by a piperazine ring attached to a bicyclic octane structure . The piperazine ring is a six-membered ring containing two nitrogen atoms, while the bicyclic octane structure is a type of cycloalkane with two fused rings, each containing four carbon atoms .


Chemical Reactions Analysis

DABCO, the starting material for the synthesis of piperazine derivatives, is involved in many organic transformations due to its properties as a strong nucleophile and good leaving group . It participates in reactions such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, and in the synthesis of heterocyclic compounds .

Future Directions

The future directions for “3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, the development of new synthetic methods for these compounds could also be a promising area of research .

properties

CAS RN

195504-10-0

Product Name

3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-piperazin-1-yl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C11H21N3/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14/h10-12H,1-9H2

InChI Key

OTHJERZPEMHLGD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyloxy-4-(3-quinuclidinyl)piperazine (728 mg, 2.21 mmol) in methanol (5 ml). was hydrogenated at an atmospheric pressure in the presence of 10% palladium on carbon (73 mg) at room temperature for 15 h. The mixture was then filtered through a pad of celite. The filtrate was concentrated to afford a white solid (423 mg, 98% yield).
Name
1-benzyloxy-4-(3-quinuclidinyl)piperazine
Quantity
728 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
73 mg
Type
catalyst
Reaction Step Three
Name
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.